(1-Chloro-2,2-difluoroethyl)benzene
Overview
Description
(1-Chloro-2,2-difluoroethyl)benzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where a 1-chloro-2,2-difluoroethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloro-2,2-difluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 1-chloro-2,2-difluoroethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process often includes steps such as distillation and crystallization to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2,2-difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(2,2-difluoroethyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Major Products
Substitution: Products vary based on the substituent introduced.
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is 1-(2,2-difluoroethyl)benzene.
Scientific Research Applications
(1-Chloro-2,2-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Chloro-2,2-difluoroethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Difluoroethyl)benzene
- 1-(2,2-Difluoroethyl)benzene
- 1-Chloro-4-(1-chloro-2,2-difluoroethyl)benzene
Uniqueness
(1-Chloro-2,2-difluoroethyl)benzene is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds .
Biological Activity
(1-Chloro-2,2-difluoroethyl)benzene is a halogenated organic compound that has gained attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both chlorine and fluorine atoms, contributes to its distinct chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₈H₇ClF₂ |
Molecular Weight | 174.58 g/mol |
Boiling Point | 120 °C |
Melting Point | -20 °C |
The presence of both chlorine and fluorine atoms enhances the compound's stability and reactivity compared to non-halogenated analogs.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is known to undergo Friedel-Crafts alkylation , which allows it to modify aromatic compounds through electrophilic substitution reactions. This mechanism can lead to significant alterations in biochemical pathways, particularly those involving signal transduction and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their functionality.
- Receptor Interaction : It can interact with cellular receptors, influencing various signaling pathways.
Biological Activity and Applications
Research indicates that this compound exhibits a range of biological activities that could be harnessed for therapeutic purposes. Notable applications include:
- Drug Development : The compound has been investigated for its potential use in synthesizing pharmaceuticals. For instance, it has shown promise in developing inhibitors for various biological targets linked to diseases such as cancer and neurological disorders .
- Antifungal Activity : Some studies suggest that compounds containing CF₂X moieties (where X is a halogen) exhibit antifungal properties, indicating potential applications in treating fungal infections .
- Interaction with GABA Receptors : The compound has been linked to selective affinities for GABA receptors, which are critical in the central nervous system's function .
Case Studies
Several studies have explored the biological impacts of this compound:
- Inhibition Studies : Research demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility as a lead compound in drug design.
- Binding Affinity Assessments : Experimental data indicated that compounds similar to this compound show varying binding affinities to targets such as the SV2 proteins involved in neurotransmitter release .
- Structural Activity Relationships : Studies have highlighted how variations in substitution patterns affect biological activity. For example, comparing this compound with other halogenated benzene derivatives revealed distinct pharmacological profiles .
Comparative Analysis with Similar Compounds
The unique properties of this compound can be contrasted with other structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(1,1-Difluoroethyl)benzene | C₈H₇F₂ | Lacks chlorine; different reactivity |
1-Chloro-4-(trifluoromethyl)benzene | C₇H₄ClF₃ | Contains trifluoromethyl group; altered properties |
1-Bromo-2,2-difluoropropylbenzene | C₈H₇BrF₂ | Similar halogenation; potential biological activity |
This table illustrates how variations in halogen substitution can lead to different biological activities and applications.
Properties
IUPAC Name |
(1-chloro-2,2-difluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQOJSXBBLVXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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